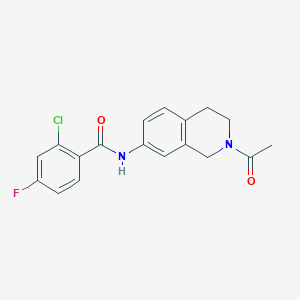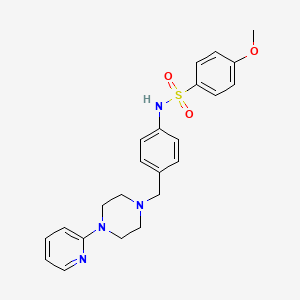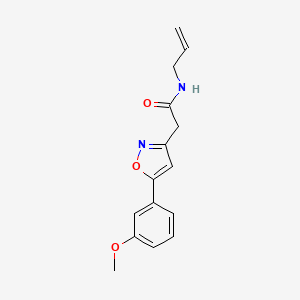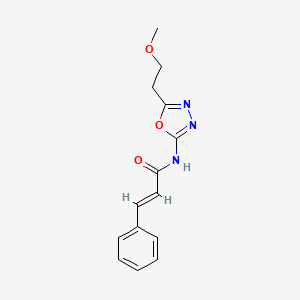![molecular formula C15H11ClN4O2S B2561364 2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-phenylacetamide CAS No. 896324-05-3](/img/structure/B2561364.png)
2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar 1,3,5-triazine compounds has been reported in the literature. These compounds were synthesized by a nucleophilic substitution reaction . The physical parameters and chemical reactivity profile of the synthesized 1,3,5-triazine compounds were optimized by computational methods and characterized by ESI-MS, 13C NMR, 1H NMR, FT-IR, UV/visible and theoretically .Molecular Structure Analysis
The molecular structure of this compound is based on the 1,3,5-triazine core, which is a six-membered ring containing three nitrogen atoms and three carbon atoms . The compound also contains a phenyl group attached to the triazine ring via a sulfanyl linkage .Chemical Reactions Analysis
The synthesis of similar 1,3,5-triazine compounds involved the condensation of cyanuric chloride with aniline . The reaction was followed by a series of steps including alkylation with dithiols in the presence of potassium carbonate .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 360.82 and a molecular formula of C16H13ClN4O2S. Further details about its physical and chemical properties are not available in the retrieved data.Aplicaciones Científicas De Investigación
Synthetic Pathways and Chemical Properties
Preparation of Triazolo[1,5-c]pyrimidines as Potential Antiasthma Agents : Medwid et al. (1990) described the synthesis of 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, indicating their potential as mediator release inhibitors, which suggests a method for preparing structurally related compounds with possible therapeutic applications Medwid et al., 1990.
Antimicrobial Screening : MahyavanshiJyotindra et al. (2011) synthesized a series of compounds related to the queried structure, showing their in-vitro antibacterial, antifungal, and anti-tuberculosis activity. This work illustrates the potential biomedical applications of such compounds MahyavanshiJyotindra et al., 2011.
Biological Activities
Antitumor Activity : Hu et al. (2008) investigated asymmetric bis(s-triazole Schiff-base)s bearing functionalized side-chains for their in vitro antitumor activity, highlighting the relevance of structurally complex triazoles in cancer research Hu et al., 2008.
Anticancer Activity : Horishny et al. (2021) described the synthesis of 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives and their testing for anticancer activity, demonstrating the relevance of acetamide derivatives in developing anticancer drugs Horishny et al., 2021.
Mecanismo De Acción
While the exact mechanism of action for this specific compound is not available in the retrieved data, similar 1,3,5-triazine derivatives have been investigated as biologically active small molecules. These compounds exhibit antimalarial, antimicrobial, anti-cancer, and anti-viral activities, among other beneficial properties .
Direcciones Futuras
The future directions for this compound could involve further exploration of its potential in various scientific research fields, such as drug development, molecular biology, and materials science. Additionally, further studies could investigate its potential biological activities, such as antimicrobial, anti-cancer, and anti-viral activities .
Propiedades
IUPAC Name |
2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O2S/c16-10-6-7-12-18-14(19-15(22)20(12)8-10)23-9-13(21)17-11-4-2-1-3-5-11/h1-8H,9H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFCIDVXZGTHAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N3C=C(C=CC3=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[4-Formyl-3-(4-phenylphenyl)pyrazol-1-yl]propanenitrile](/img/structure/B2561281.png)

![2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2561284.png)


![N-Methyl-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2561289.png)
![6-Amino-4-(4-methoxyphenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2561290.png)

![methyl N-[4-(1-chloroisoquinoline-3-amido)phenyl]carbamate](/img/structure/B2561293.png)
![2-((4-ethyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2561294.png)

![4-(diethylsulfamoyl)-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2561300.png)


